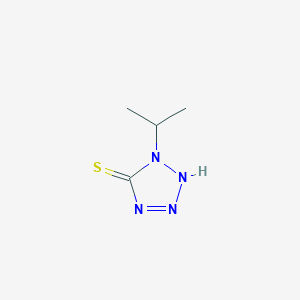

1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol

Description

Significance of Tetrazole Heterocycles in Contemporary Chemical Research

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This high nitrogen content imparts unique chemical and physical properties to the ring system. Although not found in nature, the tetrazole moiety has become a "privileged scaffold" in medicinal chemistry and materials science. nih.govresearchgate.net

In pharmaceutical development, the tetrazole ring is widely recognized as a bioisostere for the carboxylic acid group. nih.govgoogle.com This means it can often replace a carboxylic acid in a drug molecule without losing biological activity, while potentially improving metabolic stability and absorption properties. nih.govbeilstein-journals.orgorganic-chemistry.org This has led to the incorporation of the tetrazole ring into numerous marketed drugs, including the antihypertensive medication Losartan. google.com Beyond bioisosterism, tetrazole derivatives exhibit a broad spectrum of biological activities, including antihypertensive, anti-allergic, antibiotic, and anticonvulsant properties. beilstein-journals.org

In the realm of materials science, the high nitrogen content of tetrazoles makes them precursors to high-energy materials. organic-chemistry.orgrsc.org Their decomposition often yields nitrogen gas, a stable and non-toxic product, making them suitable for applications such as gas generators in automobile airbags. rsc.org Furthermore, the ability of the nitrogen atoms to coordinate with metal ions has led to their use in developing functional metal-organic frameworks. google.com

Overview of 5-Mercaptotetrazole Derivatives and Their Chemical Relevance

Within the broad family of tetrazoles, 5-mercaptotetrazoles (or their tautomeric thione form, tetrazole-5-thiones) are a particularly important subclass. These compounds are characterized by the presence of a thiol (-SH) group at the 5-position of the tetrazole ring. The presence of the thiol group provides a reactive handle for further chemical modifications, making these compounds valuable building blocks in organic synthesis. researchgate.net

The chemical relevance of 5-mercaptotetrazole derivatives is demonstrated by their utility in synthesizing a variety of more complex molecules. The thiol group can be readily alkylated to form thioethers, a common strategy in medicinal chemistry to connect the tetrazole core to other molecular fragments. rsc.org Research has shown that 5-thio-substituted tetrazole derivatives possess antimicrobial activities. beilstein-journals.org Furthermore, these compounds serve as key intermediates in the synthesis of various pharmaceuticals, including certain cephalosporin antibiotics.

The reactivity of the thiol group allows for its participation in various chemical transformations, such as nucleophilic substitution and addition reactions. For instance, 1-methyl-1H-tetrazole-5-thiol has been used in nucleophilic ring-opening reactions of aziridines to produce novel aminocyclopentitol derivatives. nih.gov This reactivity underscores their importance as versatile synthons in constructing complex molecular architectures.

Specific Contextualization of 1-(Propan-2-yl)-1H-1,2,3,4-Tetrazole-5-Thiol within the Tetrazole Thiol Landscape

This compound, also known as 1-isopropyl-1H-tetrazole-5-thiol, is a specific member of the 1-alkyl-substituted 5-mercaptotetrazole family. While comprehensive research dedicated exclusively to this compound is limited in publicly available literature, its chemical identity and basic properties are established.

| Property | Data | Source |

| Molecular Formula | C4H8N4S | researchgate.net |

| Molecular Weight | 144.20 g/mol | beilstein-journals.org |

| CAS Number | 7624-32-0 | beilstein-journals.org |

| Canonical SMILES | CC(C)N1C(=S)N=NN1 | researchgate.net |

| InChIKey | SANFJGZEVHYFAL-UHFFFAOYSA-N | researchgate.net |

Based on the general reactivity of 1-substituted-5-mercaptotetrazoles, this compound is expected to exhibit tautomerism, existing in equilibrium between the thiol and the thione form (1-isopropyl-1,2,3,4-tetrazoline-5-thione). The thiol group represents a nucleophilic center, susceptible to reactions such as alkylation to form S-substituted derivatives. General synthetic routes for 1-alkyl-1H-tetrazole-5-thiols often involve the reaction of a correspondingly substituted thiosemicarbazide followed by diazotization. google.com

The isopropyl group at the N-1 position of the tetrazole ring is a simple alkyl substituent that influences the compound's lipophilicity and steric profile. Within the broader landscape of tetrazole thiols, this compound serves as a fundamental example of a 1-alkyl derivative. Its chemical behavior is predicted to be analogous to other 1-alkyl-5-mercaptotetrazoles, such as the more extensively studied 1-methyl derivative, which is a versatile reagent in organic synthesis. sjpas.comnuph.edu.ua Therefore, this compound is a structurally defined yet under-explored compound that fits within a class of heterocycles known for their significant potential in synthetic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-yl-2H-tetrazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4S/c1-3(2)8-4(9)5-6-7-8/h3H,1-2H3,(H,5,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANFJGZEVHYFAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=S)N=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801222007 | |

| Record name | 1,2-Dihydro-1-(1-methylethyl)-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7624-32-0 | |

| Record name | 1,2-Dihydro-1-(1-methylethyl)-5H-tetrazole-5-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7624-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-1-(1-methylethyl)-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements

Historical Context of Tetrazole Thiol Synthesis

The journey into tetrazole chemistry began in 1885 with the first synthesis of a tetrazole derivative by Swedish chemist J. A. Bladin. nih.gov However, it was not until the 1950s that significant interest in this heterocyclic scaffold burgeoned, leading to the development of foundational synthetic methodologies. researchgate.net A cornerstone in the synthesis of 5-substituted 1H-tetrazoles has historically been the [3+2] cycloaddition reaction, particularly the proton acid-catalyzed reaction between organic nitriles and hydrazoic acid. nih.gov This method, while effective, poses significant safety concerns due to the use of highly toxic and potentially explosive hydrazoic acid. nih.gov

Early investigations also focused on the fundamental nature of these compounds, including the tautomeric equilibrium between the thiol and thione forms of tetrazole-5-thiols. researchgate.net In the 1970s, alternative synthetic routes were patented, such as a process for preparing 1H-tetrazole-5-thiol derivatives starting from substituted thiosemicarbazides, which undergo diazotization and subsequent reaction with a Friedel-Crafts catalyst. google.com These historical methods laid the groundwork for the more refined and safer synthetic approaches employed today.

Contemporary Approaches for 1-(Propan-2-yl)-1H-1,2,3,4-Tetrazole-5-Thiol Synthesis

Modern synthetic chemistry offers several strategic pathways to this compound, focusing on efficiency, safety, and yield. These can be broadly categorized into methods centered on cycloaddition reactions, sequential thiolation and alkylation, and convergent multi-component reactions.

The [3+2] cycloaddition of an azide (B81097) with a five-atom synthon remains a primary strategy for constructing the tetrazole core. nih.govnih.gov In a contemporary context, this often involves the reaction of an organic nitrile or a related functional group with sodium azide, circumventing the direct use of hydrazoic acid. nih.govresearchgate.net For the synthesis of a 5-thiol derivative, an organic thiocyanate (B1210189) (R-SCN) can serve as the starting material, reacting with sodium azide in the presence of a catalyst like zinc(II) chloride to form the 5-mercaptotetrazole ring. organic-chemistry.org

To obtain the N-substituted target compound, this compound, a two-step sequence is typically envisioned. First, the 1H-tetrazole-5-thiol ring is formed via cycloaddition, followed by a selective N-alkylation step to introduce the isopropyl group at the N-1 position.

This approach prioritizes the formation of the 1H-tetrazole-5-thiol scaffold, which is then alkylated to yield the final product. The synthesis of the parent 1H-tetrazole-5-thiol can be achieved via several routes, including the reaction of carbon disulfide with sodium azide. A patented method describes the formation of the tetrazole-5-thiol ring by reacting sulfinyl or sulfonyl cyanides with an azide, followed by treatment with an alkali metal sulfide. google.com

The critical step in this strategy is the regioselective N-alkylation of the resulting 1H-tetrazole-5-thiol. The tetrazole anion is an ambident nucleophile, and alkylation can occur at either the N-1 or N-2 position of the ring, often leading to a mixture of isomers. mdpi.com The reaction of 1H-tetrazole-5-thiol with an isopropylating agent, such as 2-bromopropane (B125204) or isopropyl iodide, in the presence of a base must be carefully controlled to maximize the yield of the desired N-1 isomer. The choice of solvent, base, and reaction temperature can significantly influence the isomeric ratio. mdpi.com

| Parameter | Influence on N-Alkylation | Example Reactants |

| Alkylating Agent | Reactivity and sterics affect site of attack. | 2-bromopropane, Isopropyl iodide |

| Base | Influences the generation of the tetrazolate anion. | K₂CO₃, NaH, Et₃N |

| Solvent | Polarity can affect the solubility of the anion and the SN2 transition state. | DMF, Acetonitrile, DMSO |

| Temperature | Can influence the kinetic vs. thermodynamic product ratio. | Room Temperature to Reflux |

This interactive table summarizes key parameters influencing the N-alkylation step.

Multi-component reactions (MCRs) represent a highly efficient and convergent strategy, allowing for the construction of the target molecule in a single synthetic operation from simple precursors. acs.orgeurekaselect.com A particularly effective MCR for the synthesis of 1-substituted-1H-tetrazole-5-thiols involves the reaction of an organic isothiocyanate with sodium azide. researchgate.net

In this pathway, isopropyl isothiocyanate is treated with sodium azide, often in an aqueous medium with a catalyst such as pyridine (B92270). researchgate.net This one-pot reaction proceeds under mild conditions, typically at room temperature, to directly afford this compound (in its tautomeric thione form) in good to excellent yields. researchgate.net This approach is highly atom-economical and avoids the isolation of intermediate products. eurekaselect.com

| Component 1 | Component 2 | Catalyst/Medium | Product | Reference |

| Isopropyl isothiocyanate | Sodium Azide | Pyridine / Water | 1-(propan-2-yl)-1H-tetrazole-5-thione | researchgate.net |

| Isopropylamine | Triethyl orthoformate, Sodium Azide | Yb(OTf)₃ | 1-(propan-2-yl)-1H-tetrazole | organic-chemistry.org |

This interactive table outlines key multi-component reaction pathways to the tetrazole core.

Improving reaction efficiency is a central theme in modern organic synthesis. For the synthesis of this compound, various catalytic systems and reaction conditions have been developed to enhance yields and simplify procedures.

In [3+2] cycloaddition reactions, the use of Lewis acids (e.g., ZnCl₂, AlCl₃) or heterogeneous solid acid catalysts like silica (B1680970) sulfuric acid has been shown to significantly improve reaction rates and yields, with some protocols reporting yields in the 72-95% range. nih.govresearchgate.net These catalysts activate the nitrile component towards nucleophilic attack by the azide.

For MCRs, the conditions are often mild. The one-pot synthesis from isopropyl isothiocyanate and sodium azide proceeds efficiently at room temperature in water, with pyridine as a catalyst, achieving yields between 76% and 97%. researchgate.net The simplicity of the procedure and the use of an environmentally benign solvent like water make this a highly attractive method. researchgate.net

Synthesis of Precursors and Intermediate Compounds for this compound

The successful synthesis of the target compound is contingent upon the availability and preparation of key starting materials and intermediates. The choice of precursor is dictated by the selected synthetic strategy.

For Multi-Component Reaction Pathways: The most direct route requires isopropyl isothiocyanate . This precursor can be synthesized from the corresponding primary amine, isopropylamine, by reaction with carbon disulfide, typically in the presence of a base. Another MCR approach utilizes isopropylamine directly, reacting it with triethyl orthoformate and sodium azide. organic-chemistry.org

For Thiolation and N-Alkylation Strategies: This pathway relies on the intermediate 1H-tetrazole-5-thiol . This compound can be prepared from the reaction of carbon disulfide and sodium azide. The other crucial precursor is an isopropylating agent, such as 2-bromopropane or isopropyl iodide , which are commercially available.

For Cycloaddition-Based Strategies: If starting from a thiocyanate, isopropyl thiocyanate would be a logical precursor, although this would require subsequent N-H functionalization. More commonly, a generic precursor to the 5-thiol group is used to form the 1H-tetrazole-5-thiol intermediate first, as described above.

The accessibility and cost of these precursors are important considerations in designing a practical and scalable synthesis for this compound.

Purification Techniques and Methodological Considerations

The isolation and purification of this compound from crude reaction mixtures is a critical step to ensure the compound's suitability for subsequent applications. The acidic nature of the thiol proton and the specific polarity of the molecule dictate the selection of appropriate purification strategies. Methodological considerations, including careful reaction monitoring and appropriate work-up procedures, are essential for maximizing yield and purity. The purification of tetrazole-5-thiol derivatives often involves a combination of techniques, including recrystallization, chromatography, and acid-base extraction. google.comgoogle.commdpi.com

Recrystallization

Recrystallization is a widely employed technique for the purification of solid tetrazole-5-thiol derivatives. The selection of an appropriate solvent system is paramount and is determined by the solubility profile of the target compound and its impurities. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.

For analogous 1-substituted-1H-tetrazole-5-thiols, a variety of solvents have been successfully utilized. For instance, 1-methyl-1H-tetrazole-5-thiol has been recrystallized from chloroform (B151607) or ethyl acetate (B1210297). google.com Mixtures of solvents, such as benzene-hexane, are also used to achieve the desired solubility characteristics for purification. google.com The process often involves filtering the collected crystals and washing them with a cold solvent to remove any residual mother liquor. orgsyn.org

Table 1: Solvents Used for Recrystallization of 1-Substituted-1H-tetrazole-5-thiol Derivatives

| Compound | Recrystallization Solvent(s) | Reference |

|---|---|---|

| 1-methyl-1H-tetrazole-5-thiol | Chloroform | google.com |

| 1-methyl-1H-tetrazole-5-thiol | Ethyl Acetate | google.com |

| 1-phenyl-1H-tetrazole-5-thiol Intermediate | Benzene-Hexane | google.com |

| (S)-5-Pyrrolidin-2-yl-1H-tetrazole Derivative | Ethyl Acetate | orgsyn.org |

Chromatographic Methods

Column chromatography is a powerful tool for separating the target compound from by-products and unreacted starting materials, particularly when dealing with complex mixtures or when high purity is required. Silica gel is commonly used as the stationary phase for the purification of tetrazole derivatives. mdpi.comorgsyn.org The choice of the mobile phase (eluent) is critical for achieving effective separation. A mixture of polar and non-polar solvents is often used, with the polarity being adjusted to control the elution of the compounds. For example, a mixture of ethyl acetate and methanol (B129727) has been used to purify a tetrazole derivative by flash column chromatography. orgsyn.org In some cases, a simple filtration through a pad of silica gel or celite can be sufficient to remove baseline impurities. google.comorgsyn.org

High-Pressure Liquid Chromatography (HPLC) is another valuable technique, primarily used for the analytical determination of purity but also applicable for preparative-scale purification. A sensitive HPLC method has been developed for the quantitative determination of 1-methyl-1H-tetrazole-5-thiol in plasma, demonstrating the utility of this technique for separating the compound from complex biological matrices. nih.gov

Extraction Techniques

Liquid-liquid extraction, particularly acid-base extraction, is a highly effective method for purifying acidic compounds like this compound. The thiol group is acidic and can be deprotonated by a base to form a water-soluble salt. This property allows for its separation from non-acidic impurities.

A typical procedure involves dissolving the crude product in an organic solvent and extracting it with an aqueous base solution, such as sodium hydroxide. google.com The aqueous layer, containing the sodium salt of the tetrazole-5-thiol, is then separated, washed with an organic solvent to remove any remaining neutral or basic impurities, and subsequently acidified with a strong acid like hydrochloric acid. google.com Acidification protonates the thiolate, causing the purified this compound to precipitate out of the aqueous solution. The resulting solid can then be collected by filtration, washed with cold water, and dried. google.com

Methodological Considerations

Successful purification relies on several key methodological considerations throughout the synthesis and work-up process:

Reaction Monitoring: The progress of the synthesis reaction should be carefully monitored to ensure completion and to minimize the formation of by-products. Thin Layer Chromatography (TLC) is a common and effective technique for this purpose. scielo.org.za

Work-up Procedure: The initial work-up of the reaction mixture is crucial. This typically involves quenching the reaction, removing the solvent under reduced pressure, and partitioning the residue between an organic solvent and water or an acidic/basic aqueous solution. google.comorgsyn.org The organic extracts are often combined, washed with brine to remove water-soluble impurities, and dried over an anhydrous drying agent like magnesium sulfate (B86663) before solvent evaporation. google.com

Characterization and Purity Assessment: After purification, the identity and purity of the final product must be confirmed. This is achieved using a combination of analytical techniques. Melting point determination provides a quick indication of purity. google.comgoogle.com Spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and mass spectrometry are used to confirm the chemical structure. mdpi.commdpi.com

Table 2: Summary of Purification Techniques for Tetrazole-5-thiols

| Technique | Principle | Typical Application | Key Parameters |

|---|---|---|---|

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid crude products. | Solvent choice, cooling rate. |

| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. | Separation of complex mixtures; high-purity isolation. | Stationary phase, eluent system composition. |

| Acid-Base Extraction | Separation based on the acidic nature of the thiol, allowing for transfer between aqueous and organic phases by pH adjustment. | Removal of non-acidic impurities from the crude product. | Choice of base and acid, solvent selection. |

Tautomeric Equilibria and Isomerism in Tetrazole Thiols

Exploration of Thiol-Thione Tautomerism in 5-Mercaptotetrazoles

5-Mercaptotetrazoles, the parent structures of 1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol, can exist in a tautomeric equilibrium between the thiol and thione forms. This equilibrium involves the migration of a proton between the sulfur atom and a nitrogen atom of the tetrazole ring. The thiol form possesses a C-S single bond and an S-H group, while the thione form is characterized by a C=S double bond and an N-H group within the ring.

The position of this equilibrium is a delicate balance of several factors, including the electronic nature of the substituents on the tetrazole ring, the solvent, temperature, and the physical state (solid, liquid, or gas). In many heterocyclic systems containing a potential thiol group adjacent to a nitrogen atom, the thione form is often the more stable tautomer. This preference is attributed to the greater strength of the C=S and N-H bonds compared to the C-S and S-H bonds, as well as resonance stabilization within the heterocyclic ring. For 1-substituted tetrazole-5-thiones, it has been suggested that the 4H-tautomer thione form is the predominant and more thermodynamically stable form in both solution and the solid state.

Spectroscopic and Computational Elucidation of Tautomeric Forms of this compound

Spectroscopic Analysis (by analogy):

Infrared (IR) spectroscopy is a powerful tool for distinguishing between the thiol and thione tautomers. The thiol form would be expected to show a characteristic S-H stretching vibration in the region of 2500-2600 cm⁻¹. Conversely, the thione form would exhibit a prominent N-H stretching band around 3400-3200 cm⁻¹ and a C=S stretching band, which can vary in position but is typically observed in the 1200-1050 cm⁻¹ region. For the related compound 1-phenyl-1H-tetrazole-5-thiol, IR spectra have been reported, which can serve as a reference.

Nuclear Magnetic Resonance (NMR) spectroscopy also provides critical information. In ¹H NMR, the S-H proton of the thiol form would appear as a singlet, the chemical shift of which can be concentration and solvent-dependent. The N-H proton of the thione form would also present as a singlet, typically at a different chemical shift. For instance, in the ¹H NMR spectrum of 1-phenyltetrazole-5-thiol (B125466) in DMSO-d₆, distinct signals are observed that can be assigned to the protons of the phenyl group and the N-H or S-H proton.

¹³C NMR spectroscopy is also informative. The chemical shift of the carbon atom attached to the sulfur (C5) is particularly sensitive to the tautomeric form. In the thione form (C=S), this carbon is typically deshielded and appears at a lower field compared to the thiol form (C-SH). For 1-butyl-1H-tetrazole-5-thiol, the ¹³C NMR spectrum has been documented and can be used for comparative analysis.

Interactive Data Table: Spectroscopic Data of Analogous 1-Substituted-1H-tetrazole-5-thiols

| Compound | Spectroscopic Technique | Key Observations | Reference |

| 1-Butyl-1H-tetrazole-5-thiol | ¹³C NMR | Signals corresponding to the butyl group and the tetrazole ring carbon. | |

| 1-Phenyl-1H-tetrazole-5-thiol | ¹H NMR (DMSO-d₆) | Signals for phenyl protons and the exchangeable N-H/S-H proton. | |

| 1-Phenyl-1H-tetrazole-5-thiol | IR Spectroscopy | Characteristic vibrational bands for the tetrazole ring and the thiol/thione group. | |

| 1-Methyl-1H-tetrazole-5-thiol | ¹H NMR (DMSO-d₆) | Singlet for the methyl protons. |

Computational Elucidation (by analogy):

Computational studies, primarily using Density Functional Theory (DFT), have been employed to investigate the tautomeric equilibrium of tetrazole derivatives. These studies typically involve calculating the relative energies of the different tautomers in the gas phase and in various solvents. For 5-substituted 1H-tetrazoles, it has been shown that the 1H-form is generally more stable and predominant in solution, while the 2H-form is more stable in the gas phase.

For this compound, DFT calculations would likely predict the thione tautomer to be more stable than the thiol tautomer, consistent with general observations for similar heterocyclic thiols. These calculations can also provide optimized geometries, vibrational frequencies, and NMR chemical shifts that can be compared with experimental data if it becomes available.

Factors Influencing Tautomeric Distribution (e.g., Solvent Effects, Temperature, Substituent Effects)

The equilibrium between the thiol and thione tautomers is not static and can be influenced by several external and internal factors.

Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions. For instance, in some heterocyclic systems, the thione form, which is often more polar than the thiol form, is favored in polar solvents. The ability of the solvent to act as a hydrogen bond donor or acceptor can also significantly shift the equilibrium.

Temperature: Temperature can affect the tautomeric equilibrium by influencing the relative populations of the tautomers according to the principles of thermodynamics. However, the energy difference between tautomers is often small, so significant shifts may only be observed over a wide temperature range.

Substituent Effects: The nature of the substituent at the N1 position of the tetrazole ring can have a profound electronic effect on the tautomeric equilibrium. Electron-withdrawing groups can influence the acidity of the N-H proton in the thione form, while bulky substituents may sterically favor one tautomer over the other. The isopropyl group in this compound is an electron-donating group, which could subtly influence the electron density within the ring and thus the tautomeric preference.

Regioisomeric Considerations in N-Substituted Tetrazoles

The synthesis of N-substituted tetrazoles, such as this compound, often leads to the formation of regioisomers. When a substituent is introduced onto a nitrogen atom of the tetrazole ring, it can attach to different positions, leading to distinct structural isomers with different physical and chemical properties.

For an N-substituted 5-mercaptotetrazole, the substituent can be located at the N1, N2, N3, or N4 position. However, in the case of alkylation of 5-substituted tetrazoles, the substitution typically occurs at the N1 or N2 positions, leading to the formation of 1,5- and 2,5-disubstituted tetrazoles.

The ratio of these regioisomers depends on the reaction conditions, including the nature of the alkylating agent, the base used, the solvent, and the substituent already present on the tetrazole ring. For example, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide yielded a mixture of two separable regioisomers. The synthesis of 1-substituted tetrazoles can also be achieved through the reaction of amines with triethyl orthoformate and sodium azide (B81097).

The separation and characterization of these regioisomers are essential, as they can exhibit different biological activities and chemical reactivity. Spectroscopic techniques, particularly NMR, are invaluable for distinguishing between the different regioisomers based on the distinct chemical environments of the protons and carbons in each isomer.

Advanced Spectroscopic and Diffraction Based Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamic processes of a compound.

The ¹H NMR spectrum is instrumental for confirming the presence of the propan-2-yl (isopropyl) group and the proton on the tetrazole ring, as well as for assessing the isomeric purity of the sample. The spectrum of the predominant thione tautomer is expected to display three distinct signals.

The methine proton (-CH) of the isopropyl group is anticipated to appear as a septet due to coupling with the six protons of the two adjacent methyl groups. The two methyl groups (-CH₃) are chemically equivalent and are expected to produce a single, more intense signal appearing as a doublet, resulting from coupling to the single methine proton.

A broad singlet observed at a significant downfield chemical shift is characteristic of the N-H proton of the tetrazole ring. The chemical shift of this proton can be sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding. The integration of these signals should correspond to a 1:6:1 ratio, confirming the proton count of the molecule. The absence of other significant signals would indicate a high degree of isomeric purity.

Table 1: Expected ¹H NMR Spectral Data for 1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thione

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0-15.5 | Broad Singlet | 1H | N-H |

| ~4.8-5.2 | Septet | 1H | N-CH(CH₃)₂ |

| ~1.5-1.7 | Doublet | 6H | N-CH(CH₃)₂ |

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For 1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol, three distinct carbon signals are expected.

The most downfield signal is assigned to the C5 carbon of the tetrazole ring, which exists as a thiocarbonyl group (C=S) in the thione tautomer. This carbon typically resonates in the range of 160-180 ppm. The methine carbon of the isopropyl group is expected to appear in the midfield region, while the two equivalent methyl carbons will produce a single signal in the upfield region of the spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ carbons.

Table 2: Expected ¹³C NMR Spectral Data for 1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thione

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~165 | C=S (C5) |

| ~52 | N-CH(CH₃)₂ |

| ~22 | N-CH(CH₃)₂ |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton and carbon signals and confirming the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak would be observed between the septet of the methine proton and the doublet of the methyl protons, confirming the isopropyl fragment's connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). youtube.com It would show a correlation between the methine proton signal and its corresponding carbon signal, as well as a correlation between the methyl proton signal and its carbon signal. The N-H proton and the C=S carbon would not show a correlation as they are not directly bonded.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds and is crucial for assembling the molecular fragments. youtube.com Key expected correlations would include:

A correlation between the methine proton (-CH) of the isopropyl group and the C5 (C=S) carbon of the tetrazole ring.

Correlations from the methyl protons (-CH₃) to the methine carbon (-CH).

A potential correlation from the N-H proton to the C5 (C=S) carbon, providing definitive evidence for the thione tautomer.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. rsc.org The analysis of vibrational spectra for this compound is focused on identifying characteristic bands for the key functional groups, which supports the predominance of the thione tautomer.

The vibrational spectrum is expected to be dominated by bands corresponding to the thione form.

N-H Vibration: A broad absorption band in the IR spectrum, typically in the region of 3100-3000 cm⁻¹, is characteristic of the N-H stretching vibration. Its broadness often suggests involvement in hydrogen bonding.

C=N Vibration: The stretching vibrations of the C=N and N=N bonds within the tetrazole ring are expected to appear in the 1600-1400 cm⁻¹ region. researchgate.net

C=S Vibration: The thiocarbonyl (C=S) stretching vibration is a key indicator of the thione tautomer. This band is typically found in the 1250-1050 cm⁻¹ region of the IR spectrum.

S-H Vibration: The presence of the thiol tautomer would be indicated by a weak S-H stretching band around 2600-2550 cm⁻¹. nih.govmdpi.com The absence or very low intensity of this band in the spectrum typically confirms that the thione form is the major species.

Table 3: Expected Characteristic Vibrational Frequencies for 1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thione

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 (broad) | N-H stretch |

| ~2980-2960 | C-H stretch (aliphatic) |

| ~1550 | C=N / N=N stretch (ring) |

| ~1460 | C-H bend (aliphatic) |

| ~1250-1050 | C=S stretch |

In the solid state or in concentrated solutions, significant intermolecular hydrogen bonding of the N-H···S=C type is expected. This interaction has a pronounced effect on the vibrational frequencies.

The N-H stretching band is particularly sensitive to hydrogen bonding. In the presence of strong intermolecular interactions, this band shifts to a lower frequency (a redshift) and becomes significantly broader compared to its position in a dilute solution with a non-polar solvent. bohrium.com This broadening and shifting are classic indicators of hydrogen bond formation. The position and shape of the C=S stretching band may also be perturbed by its involvement as a hydrogen bond acceptor, though the effect is generally less pronounced than for the N-H stretch.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. For this compound, this analysis provides insight into the chromophores present and how their electronic transitions are influenced by the surrounding environment.

Electronic Transitions and Chromophoric Analysis

The primary chromophore in this compound is the tetrazole-5-thiol moiety. The UV-Vis absorption spectrum of this compound is governed by electronic transitions involving the π-system of the heterocyclic ring and the non-bonding electrons on the sulfur and nitrogen atoms.

The key electronic transitions observed are:

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In the tetrazole ring, the conjugated system of double bonds gives rise to these high-energy transitions, which typically occur in the far-UV region (below 200 nm) for unsubstituted tetrazoles. pnrjournal.com However, substitution and the presence of the thiol group can shift these absorptions to longer wavelengths.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital to an antibonding π* orbital. The lone pairs of electrons on the nitrogen atoms of the tetrazole ring and the sulfur atom of the thiol group are responsible for these transitions. researchgate.net As n → π* transitions are generally lower in energy than π → π* transitions, they appear at longer wavelengths in the UV-Vis spectrum. For analogous compounds like 5-(benzylthio)-1H-tetrazole, a distinct absorption peak is observed at 271 nm, which can be attributed to these types of transitions. pnrjournal.com

The isopropyl group attached to the N1 position of the tetrazole ring acts as an auxochrome. While it does not absorb significantly in the UV-Vis range itself, it can subtly influence the electronic environment of the chromophore, leading to minor shifts in the absorption maxima.

| Transition Type | Orbitals Involved | Associated Molecular Moiety | Expected Wavelength Region |

|---|---|---|---|

| π → π | Bonding π to Antibonding π | Tetrazole Ring (C=N, N=N) | Far-UV (~200-220 nm) |

| n → π | Non-bonding (N, S) to Antibonding π | Tetrazole Ring, Thiol Group | Near-UV (~260-280 nm) |

Solvent Effects on Absorption Maxima

The polarity of the solvent can significantly impact the UV-Vis absorption spectrum of a compound by differentially stabilizing the ground and excited electronic states. This phenomenon, known as solvatochromism, is a key aspect of the compound's characterization.

For this compound, the following solvent effects are anticipated:

Hypsochromic Shift (Blue Shift): The n → π* transitions are particularly sensitive to solvent polarity. In polar protic solvents (e.g., ethanol, water), hydrogen bonding can occur with the lone pair electrons on the nitrogen and sulfur atoms. This stabilizes the ground state more than the excited state, increasing the energy gap for the transition. Consequently, the absorption maximum (λmax) shifts to a shorter wavelength (a hypsochromic shift).

Bathochromic Shift (Red Shift): The π → π* transitions are generally less sensitive to solvent polarity but can exhibit a bathochromic shift in polar solvents. Polar solvents can stabilize the more polar excited state, reducing the energy gap for the transition and shifting the λmax to a longer wavelength.

| Solvent | Polarity (Dielectric Constant, ε) | Predicted λmax Shift | Reason |

|---|---|---|---|

| Hexane | Low (1.9) | Reference (Longer λ) | Minimal stabilization of ground state lone pairs. |

| Chloroform (B151607) | Medium (4.8) | Slight Hypsochromic | Moderate stabilization of ground state. |

| Ethanol | High (24.6) | Significant Hypsochromic | Strong H-bonding stabilizes ground state. |

| Water | Very High (80.1) | Maximum Hypsochromic | Extensive H-bonding and polarity effects. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₄H₈N₄S, corresponding to a monoisotopic mass of approximately 156.05 g/mol .

Upon electron impact (EI) ionization, the molecule forms a molecular ion ([M]⁺•), which is energetically unstable and undergoes fragmentation. chemguide.co.uk The fragmentation pattern provides a unique fingerprint of the molecule's structure. Studies on related tetrazole derivatives suggest several predictable cleavage pathways. researchgate.netnih.gov

The most probable fragmentation pathways for this compound include:

Loss of the Isopropyl Group: Cleavage of the N-C bond connecting the isopropyl group to the tetrazole ring is a common fragmentation pathway. This results in the loss of a propyl radical (•C₃H₇) to form a fragment ion at m/z 113, or the formation of a stable isopropyl cation [C₃H₇]⁺ at m/z 43. The formation of secondary carbocations is energetically favorable, often leading to a prominent peak at m/z 43. libretexts.org

Loss of Dinitrogen: The tetrazole ring is known to readily eliminate a molecule of dinitrogen (N₂) upon fragmentation, a characteristic feature of this heterocyclic system. This would result in a fragment ion at m/z 128.

Ring Cleavage: Complex fragmentation of the heterocyclic ring can lead to various smaller ions.

| m/z Value | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 156 | [C₄H₈N₄S]⁺• | Molecular Ion (M⁺•) |

| 128 | [C₄H₈N₂S]⁺• | Loss of N₂ from molecular ion |

| 113 | [CHN₄S]⁺ | Loss of •C₃H₇ from molecular ion |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Packing

While a specific, publicly available crystal structure for this compound has not been reported, extensive crystallographic data on closely related 1-alkyl and 1-aryl-1H-tetrazole-5-thiol derivatives allow for a detailed and reliable prediction of its solid-state structure and intermolecular packing. beilstein-journals.orglookchem.comresearchgate.net

Analysis of analogous structures, such as 1-methyl-1H-tetrazole-5-thiol and 1-cyclohexyl-5-mercapto-1H-tetrazole, provides representative geometric parameters. beilstein-journals.orgresearchgate.net The tetrazole ring itself is planar, with the isopropyl substituent influencing the steric environment and potentially the crystal packing.

| Parameter | Typical Value | Parameter | Typical Value |

|---|---|---|---|

| C5=S | ~1.68 Å | N1-N2-N3 | ~108° |

| N1-C5 | ~1.35 Å | N2-N3-N4 | ~109° |

| N4-C5 | ~1.34 Å | N3-N4-C5 | ~105° |

| N1-N2 | ~1.36 Å | N4-C5-N1 | ~111° |

| N3-N4 | ~1.37 Å | N1-C5=S | ~125° |

The intermolecular packing is dominated by these hydrogen bonds, which organize the molecules into well-defined layers or three-dimensional networks. The non-polar isopropyl groups would likely segregate into hydrophobic regions within the crystal lattice, further stabilizing the structure through van der Waals interactions.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. It is extensively used to investigate the properties of tetrazole derivatives. researchgate.netnih.gov

Geometric optimization calculations are performed to determine the most stable three-dimensional structure of the molecule, corresponding to the minimum energy on the potential energy surface. For 1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol, this process typically involves using a functional like B3LYP with a basis set such as 6-31G* or higher. core.ac.uk

The optimization reveals key structural parameters. The tetrazole ring itself is predicted to be nearly planar. However, due to steric interactions, the isopropyl group attached to the N1 nitrogen atom is not coplanar with the ring. The dihedral angle between the plane of the tetrazole ring and the plane defined by the isopropyl group's C-C-C atoms is a critical parameter determined during optimization. Studies on analogous compounds like 1-phenyltetrazole show that such substituted rings adopt a twisted conformation to minimize steric strain, a feature also expected for the isopropyl derivative. core.ac.uk

Conformational analysis involves exploring the potential energy landscape by systematically rotating the single bond connecting the isopropyl group to the tetrazole ring. This helps to identify different rotamers (conformational isomers) and determine the global energy minimum, which represents the most populated conformation at equilibrium.

Table 1: Predicted Geometric Parameters for this compound Note: These are typical values based on DFT calculations of similar structures.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C5=S | ~1.68 Å |

| Bond Length | N1-N2 | ~1.35 Å |

| Bond Length | N4-C5 | ~1.32 Å |

| Bond Length | N1-C(isopropyl) | ~1.48 Å |

| Bond Angle | N1-C5-S | ~125° |

| Bond Angle | N4-N3-N2 | ~108° |

| Dihedral Angle | C(ring)-N1-C(isopropyl)-C | ~40-60° |

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

For tetrazole-5-thiol derivatives, the HOMO is typically characterized by significant electron density on the sulfur atom and the π-system of the tetrazole ring. The LUMO is usually a π* anti-bonding orbital distributed over the heterocyclic ring. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) around the electronegative nitrogen atoms of the tetrazole ring and the sulfur atom, indicating these are likely sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the thiol hydrogen (if in the thiol tautomer), making them susceptible to nucleophilic attack. globalresearchonline.net

Table 2: Calculated Electronic Properties Note: Values are illustrative and depend on the level of theory and solvent model.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

Theoretical vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. The calculations yield a set of normal modes of vibration and their corresponding frequencies. researchgate.net These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experimental data from FT-IR or FT-Raman spectroscopy. core.ac.uk

The analysis allows for a detailed assignment of the vibrational bands observed in experimental spectra. nih.gov Key vibrational modes for this compound would include:

C-H stretching from the isopropyl group (~2900-3000 cm⁻¹).

S-H stretching (if the thiol tautomer is present) (~2500-2600 cm⁻¹).

N-H stretching (if the thione tautomer is present) (~3100-3300 cm⁻¹).

C=S stretching (thione tautomer) (~1250-1270 cm⁻¹). mdpi.com

Tetrazole ring stretching (C=N, N=N) vibrations (~1400-1600 cm⁻¹).

Isopropyl group bending modes (~1300-1450 cm⁻¹).

Comparing the calculated spectrum with the experimental one helps confirm the molecule's structure and predominant tautomeric form (thiol vs. thione). researchgate.net

Quantum Chemical Descriptors and Reactivity Predictions

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to predict the global reactivity of the molecule. researchgate.net These descriptors provide quantitative measures of different aspects of chemical reactivity.

Chemical Potential (μ): μ ≈ (E_HOMO + E_LUMO) / 2. It describes the tendency of electrons to escape from the system.

Chemical Hardness (η): η ≈ (E_LUMO - E_HOMO) / 2. It measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Global Softness (S): S = 1 / (2η). It is the reciprocal of hardness.

Electronegativity (χ): χ = -μ. It measures the power of an atom or group of atoms to attract electrons.

These descriptors are valuable for comparing the reactivity of a series of related compounds and for understanding their behavior in chemical reactions.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Interactions

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. rdd.edu.iq An MD simulation models the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation, typically in an explicit solvent like water, could be used to:

Investigate the conformational flexibility of the isopropyl group and the transitions between different rotamers. mdpi.com

Study the patterns of intermolecular interactions, such as hydrogen bonding between the tetrazole-thiol moiety and surrounding water molecules.

Calculate properties like the radial distribution function to understand the solvent structure around the molecule. rdd.edu.iq

These simulations provide a bridge between the properties of a single molecule and its behavior in a condensed-phase environment.

Ab Initio and Semi-Empirical Methods for Comparative Studies

While DFT is widely used, other computational methods can provide a valuable comparison.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are derived directly from theoretical principles without the use of experimental data for parameterization. They are generally more computationally expensive but can offer higher accuracy for energies and properties, serving as a benchmark for DFT results. For example, MP2 calculations have been used to study the tautomeric stability of the parent tetrazole-thiol. researchgate.net

Semi-Empirical Methods: Methods like PM3 or AM1 are less computationally demanding than DFT or ab initio methods because they use parameters derived from experimental data to simplify calculations. While less accurate, they are useful for initial geometry optimizations of large systems or for providing a qualitative overview before employing more rigorous methods. rdd.edu.iq

By comparing the results obtained from this hierarchy of methods, a more robust and reliable computational model of this compound can be developed.

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Substitution Reactions on the Tetrazole Ring and Thiol Group

The reactivity of 1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol is characterized by the pronounced nucleophilicity of the sulfur atom. The thiol group readily deprotonates to form a thiolate anion, which is a strong nucleophile capable of attacking a variety of electrophilic centers. This reactivity is central to the derivatization of the molecule. For instance, the thiol group can participate in nucleophilic substitution reactions, such as S-arylation under metal-free conditions using unsymmetrical diaryliodonium salts. researchgate.net Furthermore, its nucleophilic character is demonstrated in the ring-opening of strained heterocyclic systems like aziridines and epoxides, a reaction that proceeds via an SN2 pathway. nih.govcore.ac.ukorganic-chemistry.org

In contrast to the highly reactive thiol moiety, the tetrazole ring itself is generally resistant to classical electrophilic aromatic substitution due to the electron-withdrawing nature of the multiple nitrogen atoms, which deactivates the ring system. researchgate.net However, the nitrogen atoms of the ring are nucleophilic and can be targeted by electrophiles, particularly in alkylation reactions. This leads to a competition between S-alkylation and N-alkylation, creating a challenge of regioselectivity that is often dependent on reaction conditions such as temperature and the choice of base. nih.gov

Derivatization Strategies of the Thiol Moiety (e.g., S-Alkylation, S-Acylation, Disulfide Formation)

The thiol group is the primary site for functionalization, enabling the synthesis of a wide array of derivatives through S-alkylation, S-acylation, and disulfide formation.

S-Alkylation: This is a common and versatile strategy for modifying tetrazole-5-thiols. The reaction typically involves the deprotonation of the thiol to form the more nucleophilic thiolate, followed by reaction with an alkyl halide or another suitable alkylating agent. Studies on analogous 1-substituted tetrazole-5-thiols have shown that reactions with electrophiles like chloroacetone (B47974) and phenacyl bromide proceed efficiently to yield the corresponding S-alkylated products. nih.gov The reaction of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems like acrylic esters demonstrates temperature-controlled regioselectivity; at room temperature, S-alkylation (a Michael addition) is favored, while at higher temperatures (70°C), N-alkylation occurs. nih.gov

S-Acylation: This process involves the reaction of the thiol group with an acylating agent, such as an acyl chloride or anhydride, to form a thioester. scispace.com S-acylation is a fundamental transformation that introduces a carbonyl group linked to the sulfur atom. This modification is significant in various fields, including biochemistry, where protein S-acylation (e.g., S-palmitoylation) is a crucial post-translational modification that regulates protein function. scispace.comdntb.gov.ua The thioester linkage is labile and can be cleaved, making it a dynamic functional group. scispace.com

Disulfide Formation: The thiol group can undergo oxidation to form a disulfide bond (-S-S-). This dimerization can be achieved using various oxidizing agents. researchgate.net A notable example is the catalytic dimerization of 1-phenyl-1H-tetrazole-5-thiol in an alkaline methanol (B129727) solution using metalloporphyrin catalysts to produce 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane. acs.org This oxidative coupling is a key reaction in both synthetic chemistry and biological systems, where disulfide bridges are critical for protein structure and stability. researchgate.netacs.org

| Derivatization Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| S-Alkylation (Michael Addition) | Acrylic esters, K2CO3, TBAB, Room Temp. | S-alkylated thioether | nih.gov |

| N-Alkylation (Michael Addition) | Acrylic esters, K2CO3, TBAB, 70°C | N-alkylated tetrazole | nih.gov |

| S-Alkylation (Substitution) | Chloroacetone or Phenacyl bromide | S-alkylated thioether | nih.gov |

| S-Acylation | Acylating agent (e.g., Acyl Chloride) | Thioester | scispace.com |

| Disulfide Formation (Oxidative Coupling) | Metalloporphyrin catalyst, Air, Alkaline MeOH | Disulfide | acs.org |

Ring-Opening and Rearrangement Reactions of the Tetrazole System

While the tetrazole ring is generally stable, it can undergo cleavage or rearrangement under specific energetic conditions, such as heat or UV irradiation. nih.gov

Ring-Opening Reactions:

Thermal Decomposition: The thermal decomposition of tetrazoles can proceed through two primary pathways: the elimination of a molecule of nitrogen (N₂) or the extrusion of hydrazoic acid (HN₃). acs.org For 5-aminotetrazole, kinetic studies have identified these two distinct decomposition routes, with the specific products depending on the reaction conditions.

Photochemical Decomposition: Photolysis of tetrazole derivatives leads to the cleavage of the heterocyclic ring, typically with the extrusion of N₂. researchgate.netnih.gov This process generates highly reactive intermediates, such as nitrilimines, which can then rearrange to form a variety of products including carbodiimides and cyanamides. researchgate.netnih.gov The exact nature of the final products is highly dependent on the substituents attached to the tetrazole ring. nih.gov

Rearrangement Reactions:

Huisgen Rearrangement: A significant rearrangement reaction occurs upon acylation of 5-substituted tetrazoles. The initially formed N-acylated tetrazole intermediate is often unstable and can undergo a Huisgen rearrangement. This process involves ring-opening with the elimination of N₂, followed by cyclization to form a thermodynamically more stable 1,3,4-oxadiazole.

S-to-N Isomerization: In some cases, S-alkylation products of tetrazole-5-thiols can undergo thermal isomerization to yield the thermodynamically more stable N-alkylated isomers. scispace.com

| Reaction Type | Conditions | Key Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Thermal Decomposition | High Temperature | - | Ring fragments + N₂ or HN₃ | acs.org |

| Photochemical Decomposition | UV Irradiation | Nitrilimine | Carbodiimide, Cyanamide, etc. + N₂ | researchgate.netnih.gov |

| Huisgen Rearrangement | Acylation (e.g., Acyl Chloride) | N-Acylated Tetrazole | 1,3,4-Oxadiazole + N₂ | |

| S-to-N Isomerization | Heat | S-alkylated derivative | N-alkylated derivative | scispace.com |

Investigation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic protocols.

Reaction Mechanisms: The nucleophilic attack of the thiol group on strained rings, such as aziridines, has been shown to proceed via a stereospecific SN2 pathway. nih.govorganic-chemistry.org For S-alkylation reactions involving Michael acceptors, the mechanism can be initiated by a base, a nucleophile, or an ion pair, with the specific pathway being influenced by the choice of solvent, initiator, and the thiol itself. The catalytic dimerization to form a disulfide is proposed to occur through a mechanism involving an active intermediate complex (RS-MnIIITHPP) that decomposes into a stable radical (·SR), which then couples to form the disulfide. acs.org The Huisgen rearrangement proceeds through the formation of an unstable N-acylated tetrazole, which undergoes ring-opening and nitrogen elimination, followed by intramolecular cyclization.

Coordination Chemistry and Supramolecular Interactions

Ligand Properties of 1-(Propan-2-yl)-1H-1,2,3,4-Tetrazole-5-Thiol

The functionality of this compound as a ligand is rooted in its electronic structure and the availability of multiple coordination sites. The molecule exists in tautomeric forms, primarily the thiol and thione forms, which influences its bonding behavior. sjpas.com Deprotonation of the thiol group results in a thiolate anion, which is a key species in coordination. researchgate.nettjpsj.org

Potential Coordination Sites (Nitrogen, Sulfur)

The this compound ligand possesses several potential donor atoms for coordination with metal ions. The primary sites are the exocyclic sulfur atom and the nitrogen atoms of the tetrazole ring. sjpas.comnih.gov This multiplicity of binding sites allows the ligand to engage with metal centers in various ways, leading to a rich and diverse coordination chemistry. The soft sulfur atom typically coordinates readily with soft metal ions, while the harder nitrogen atoms can bind to a wider range of metal centers. nih.gov The specific coordination is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of ancillary ligands.

Flexibility in Coordination Modes (Monodentate, Bidentate, Bridging)

A significant feature of tetrazole-5-thiol derivatives is their remarkable flexibility in coordination. This allows for the formation of mononuclear complexes, dinuclear species, and extended coordination polymers. lookchem.comarkat-usa.org The common coordination modes observed for analogous ligands include:

Monodentate: Coordination occurs exclusively through the sulfur atom. This is often seen in complexes with other bulky co-ligands. sjpas.comresearchgate.nettjpsj.org

Bidentate Chelating: The ligand forms a stable five-membered ring by coordinating to a single metal center through the sulfur atom and a nitrogen atom from the tetrazole ring. tjpsj.orgnih.gov

Bidentate Bridging: The ligand links two different metal centers. This can occur in several ways, such as bridging through the sulfur atom to both metals (µ2-κS, κS), or through a sulfur and a nitrogen atom to different metals (µ2-κN, κS). researchgate.netlookchem.com This bridging capability is crucial for the construction of one-, two-, or three-dimensional coordination polymers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with tetrazole-5-thiol ligands is typically achieved by reacting the deprotonated ligand with a suitable metal salt in an appropriate solvent. tjpsj.orgresearchtrend.net The resulting complexes are then characterized using a suite of analytical techniques to elucidate their structure and properties.

Coordination with Transition Metal Ions (e.g., Cu, Co, Pd, Pt, Zn)

Derivatives of tetrazole-5-thiol have been shown to coordinate with a wide array of transition metal ions. Studies on analogous ligands, such as 1-phenyl-1H-tetrazole-5-thiol, have demonstrated the formation of stable complexes with metals like cobalt, cadmium, palladium, and copper. researchgate.netlookchem.com Platinum(II) complexes have also been synthesized and characterized, showing square planar geometry. sjpas.com The choice of metal ion and reaction conditions can direct the assembly towards discrete molecules or extended polymeric structures. lookchem.commedjchem.com For instance, the reaction of 1-phenyl-1H-tetrazole-5-thiol with Co(II) and Cd(II) salts yielded one-dimensional looped chain structures. lookchem.com

Spectroscopic (NMR, IR, UV-Vis) and X-ray Diffraction Studies of Complexes

The structural elucidation of these metal complexes relies heavily on spectroscopic and crystallographic methods.

Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for confirming coordination. A primary indicator is the disappearance of the S-H stretching vibration band (typically found in the 2220–2781 cm⁻¹ region for related ligands) upon deprotonation and complexation. lookchem.com Additionally, shifts in the characteristic stretching frequencies of the C=N and C=S bonds within the heterocyclic ring provide evidence of the involvement of these groups in metal binding. lookchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Pt(II), Pd(II), and Hg(II), NMR spectroscopy (¹H, ¹³C, ³¹P) is invaluable for determining the solution-state structure and confirming the coordination environment. sjpas.comresearchgate.nettjpsj.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal center and charge-transfer bands, which helps in determining the coordination geometry. For example, the absorption bands for Ni(II) and Co(II) complexes of a related tetrazole derivative suggested octahedral geometries. researchtrend.net

The table below summarizes characterization data for complexes of an analogous ligand, 1-phenyl-1H-tetrazole-5-thiol (Hptt).

| Complex | Technique | Key Findings |

| [Co(ptt)₂]n | X-ray Diffraction | One-dimensional (1D) looped chain structure. lookchem.com |

| [Cd(ptt)₂]n | X-ray Diffraction | Isostructural with the Co complex, featuring a 1D chain. lookchem.com |

| [Pt(mtz)₂dppe] | IR, NMR | Monodentate coordination through the sulfur atom; square planar geometry. sjpas.com |

| [Pd₂(κ²-ptt)₄] | NMR, IR | Dimeric complex with bridging bidentate coordination via sulfur and nitrogen. researchgate.net |

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The molecular structure of this compound, featuring a tetrazole ring and a thiol group, makes it an excellent candidate as a versatile ligand for the construction of coordination polymers and potentially Metal-Organic Frameworks (MOFs). By analogy with related 1-substituted tetrazole-5-thiols, this compound is expected to coordinate to metal ions through its nitrogen and sulfur atoms, acting as a bridging ligand to form extended one-, two-, or three-dimensional networks.

Research on the analogous compound, 1-phenyl-1H-tetrazole-5-thiol (Hptt), has demonstrated its ability to form coordination polymers with various transition metals, such as cobalt(II) and cadmium(II). lookchem.com In these structures, the deprotonated ligand (ptt⁻) typically acts as a bidentate or tridentate bridging ligand. For instance, in the one-dimensional coordination polymer [Co(ptt)₂]n, the cobalt centers are bridged by the tetrazole-thiolate ligands, forming looped chain structures. lookchem.com Similarly, [Cd(ptt)₂]n is isostructural and exhibits a similar 1D looped chain arrangement. lookchem.com

The coordination versatility of the tetrazole-5-thiol moiety allows for various binding modes, which can influence the final topology of the coordination polymer. researchgate.net The nitrogen atoms of the tetrazole ring and the sulfur atom of the thiol group can all participate in coordination, leading to the formation of stable, often polynuclear, structures. The isopropyl group in this compound, in place of a phenyl group, would introduce different steric and electronic effects, which could lead to novel structural motifs.

While specific examples of MOFs constructed from this compound are not reported, the general principles of MOF design suggest its potential as a building block. Tetrazole-based ligands are known to be effective in the synthesis of porous MOFs. rsc.org The ability of the tetrazole-5-thiol ligand to bridge multiple metal centers is a key prerequisite for the formation of the extended, porous frameworks characteristic of MOFs.

Table 1: Crystallographic Data for Analagous 1-Phenyl-1H-tetrazole-5-thiol Coordination Polymers

| Compound | Formula | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|---|

| [Co(ptt)₂]n | C₁₄H₁₀CoN₈S₂ | Monoclinic | C2/c | 1D looped chain with 8-membered [Co₂S₂C₂N₂] rings |

| [Cd(ptt)₂]n | C₁₄H₁₀CdN₈S₂ | Monoclinic | C2/c | 1D looped chain isostructural with the Co complex |

Table 2: Selected Bond Lengths (Å) in Analagous 1-Phenyl-1H-tetrazole-5-thiol Coordination Polymers

| Compound | M-S Bond Lengths | M-N Bond Lengths |

|---|---|---|

| [Co(ptt)₂]n | 2.2446(17) | 2.20224(37) |

| [Cd(ptt)₂]n | 2.5029(23) | 2.2456(70) |

Supramolecular Assemblies involving Non-Covalent Interactions

Hydrogen Bonding: The tetrazole ring contains several nitrogen atoms that can act as hydrogen bond acceptors. nih.gov If the thiol group is protonated, the S-H group can act as a hydrogen bond donor. In the context of its metal complexes, coordinated water molecules or other protic ligands can also participate in hydrogen bonding with the nitrogen atoms of the tetrazole ring or the sulfur atom of the thiolate. nih.gov These hydrogen bonds can link individual coordination polymer chains into higher-dimensional supramolecular networks. rsc.org

π-π Stacking: While the isopropyl group is not aromatic, the tetrazole ring itself is a π-system. In metal complexes of analogous ligands with aromatic substituents, such as 1-phenyl-1H-tetrazole-5-thiol, π-π stacking interactions between the phenyl rings and/or the tetrazole rings are observed. lookchem.com These interactions contribute to the stabilization of the crystal structure and can direct the assembly of coordination polymers into 2D layers or 3D networks. nih.gov For this compound, π-π stacking would be limited to interactions between the tetrazole rings of adjacent molecules or polymer chains.

Advanced Material Science and Catalytic Applications

Potential as Corrosion Inhibitors through Surface Adsorption Mechanisms

The presence of multiple heteroatoms (nitrogen and sulfur) with lone pairs of electrons in 1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol suggests its strong potential as a corrosion inhibitor for various metals and alloys. The mechanism of inhibition is primarily attributed to the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can occur through a combination of physical and chemical interactions.

The nitrogen atoms of the tetrazole ring and the sulfur atom of the thiol group can coordinate with the vacant d-orbitals of metal atoms, leading to the formation of a stable, chemisorbed layer. electrochemsci.org Additionally, the molecule can be physically adsorbed onto the metal surface via electrostatic interactions. The effectiveness of tetrazole-thiol derivatives as corrosion inhibitors has been demonstrated for various metals in acidic media. For instance, studies on 1-phenyl-1H-tetrazole-5-thiol have shown significant corrosion inhibition for steel. electrochemsci.orgelectrochemsci.org

The adsorption of these inhibitor molecules on a metal surface typically follows established adsorption isotherms, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. electrochemsci.org The propan-2-yl group in this compound may further influence the packing and orientation of the adsorbed molecules, potentially enhancing the protective properties of the film.

Below is a table summarizing the corrosion inhibition efficiency of a related tetrazole-thiol compound on Q235 steel in a corrosive medium.

| Inhibitor | Concentration (mM) | Corrosion Inhibition Efficiency (%) | Metal | Corrosive Medium |

|---|---|---|---|---|

| 1-Phenyl-1H-tetrazole-5-thiol | 5 | 97.1 | Q235 Steel | 1 M HCl |

Incorporation into Polymer Materials and Composites for Functionalization

The thiol group of this compound serves as a reactive handle for its incorporation into various polymer structures, enabling the functionalization of materials with the unique properties of the tetrazole ring. One of the most efficient methods for achieving this is through thiol-ene "click" chemistry. This photo-initiated reaction allows for the covalent attachment of the thiol group to a polymer backbone containing alkene functionalities, proceeding with high yield and selectivity under mild conditions. researchgate.net

This approach can be utilized to modify the surfaces of existing polymers or to synthesize novel polymers with tailored properties. For example, the incorporation of the tetrazole moiety can enhance the thermal stability, refractive index, and metal-coordinating capabilities of the polymer. Such functionalized polymers could find applications in areas ranging from advanced coatings and adhesives to the development of specialized membranes and energetic materials. lifechemicals.com

Application in Electrochemical Systems and Sensors

The dual functionality of this compound makes it a promising candidate for applications in electrochemical systems and sensors. The thiol group provides a strong anchoring point for immobilizing the molecule onto the surfaces of noble metal electrodes, such as gold and silver, through the formation of self-assembled monolayers (SAMs). acs.org This ordered arrangement of molecules on the electrode surface can be used to modify the electrode's properties and create a selective interface for sensing applications.

The tetrazole ring, with its multiple nitrogen atoms, can act as a recognition element for specific metal ions or organic molecules. africanjournalofbiomedicalresearch.com The binding of an analyte to the tetrazole moiety can induce a change in the electrochemical properties of the modified electrode, such as its capacitance or charge transfer resistance, which can be measured to quantify the analyte. africanjournalofbiomedicalresearch.com The development of such sensors is of great interest for environmental monitoring, medical diagnostics, and industrial process control.

Role as Ligands in Homogeneous and Heterogeneous Catalysis (e.g., Metal-catalyzed reactions)

The nitrogen atoms of the tetrazole ring and the sulfur atom of the thiol group in this compound are excellent coordinating sites for metal ions, making it a versatile ligand for the synthesis of coordination complexes and metal-organic frameworks (MOFs). lifechemicals.com These complexes can function as catalysts in a variety of organic transformations.

In homogeneous catalysis, soluble metal complexes of this compound could be employed to catalyze reactions such as cross-coupling, oxidation, and reduction. The electronic properties of the tetrazole ring and the steric bulk of the propan-2-yl group can be tuned to influence the activity and selectivity of the catalyst.

For heterogeneous catalysis, the compound can be anchored to a solid support, such as silica (B1680970) or a polymer resin, through its thiol group. The supported ligand can then be used to immobilize metal catalysts, facilitating their separation from the reaction mixture and enabling their reuse. Research on related tetrazole-thiol compounds has shown their ability to participate in catalytic processes, such as the dimerization of thiols over metalloporphyrin catalysts. scirp.org The coordination versatility of tetrazole ligands with various metal ions has been extensively studied, highlighting their potential in constructing diverse catalytic systems. arkat-usa.orgnih.gov

Development of Functional Dyes and Optoelectronic Materials

The nitrogen-rich, aromatic nature of the tetrazole ring in this compound provides it with interesting electronic properties that can be exploited in the development of functional dyes and optoelectronic materials. Tetrazole derivatives are known to possess a planar ring structure and a multi-electron conjugated system, which can act as both an electron donor and acceptor. nih.gov

By appropriate chemical modification, it is possible to tune the absorption and emission properties of tetrazole-containing molecules, leading to the creation of novel dyes with applications in areas such as textile coloring, organic light-emitting diodes (OLEDs), and as sensitizers in dye-sensitized solar cells. The ability of the tetrazole moiety to coordinate with metal ions also opens up the possibility of creating phosphorescent materials with potential applications in lighting and displays. While the specific optoelectronic properties of this compound have not been extensively reported, the general characteristics of the tetrazole class of compounds suggest a promising avenue for future research and development in this area. nih.gov

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy

Future research will likely focus on developing more efficient and environmentally benign synthetic routes to 1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol. Traditional multi-step syntheses of tetrazole derivatives can be resource-intensive. nih.gov The exploration of novel synthetic strategies with improved atom economy is a key area for development. This includes the investigation of one-pot reactions or tandem reaction sequences that minimize waste and purification steps.

Deeper Understanding of Structure-Reactivity Relationships

A more profound understanding of the structure-reactivity relationships of this compound is crucial for predicting its behavior and designing new applications. The tetrazole-5-thiol moiety is known for its ambident reactivity, capable of reacting at either the sulfur or a nitrogen atom. beilstein-journals.org Future studies should systematically investigate how the electronic and steric effects of the propan-2-yl group influence this reactivity.

Kinetic and mechanistic studies of its reactions, such as alkylation, oxidation, and coordination with metal ions, will provide valuable data. This knowledge will be instrumental in controlling reaction outcomes to selectively produce desired products, which is essential for its use as a building block in the synthesis of more complex molecules.

Design of Advanced Materials Based on Coordination Chemistry